molecular formula C9H21Cl2N3O B1424126 N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride CAS No. 1236256-46-4

N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride

Cat. No. B1424126
M. Wt: 258.19 g/mol
InChI Key: CSSQFMRNGFNIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride” is a chemical compound with the CAS Number: 1246172-43-9 . It is a powder at room temperature .

Scientific Research Applications

One of the applications is in the field of biotechnology and biomedicine . Specifically, it’s used in the creation of protonated polymers , which have been proven as efficient agents against several microbial pathogens .

  • Scientific Field: Biotechnology and Biomedicine
  • Summary of the Application: The compound is used in the creation of protonated polymers. These polymers are functional materials that inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
  • Methods of Application or Experimental Procedures: The creation of these polymers involves several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
  • Results or Outcomes: The results illustrated that the quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria .

Another application of “N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride” is in the field of water and waste treatment . Specifically, it’s used in the creation of cationic colloids , which have been proven as efficient agents for water and waste treatment .

  • Scientific Field: Water and Waste Treatment
  • Summary of the Application: The compound is used in the creation of cationic colloids. These colloids are functional materials that play a crucial role in water and waste treatment .
  • Methods of Application or Experimental Procedures: The creation of these colloids involves several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
  • Results or Outcomes: The results illustrated that the cationic colloids acted as an effective agent for water and waste treatment .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-12(2)7-6-11-9(13)8-4-3-5-10-8;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSQFMRNGFNIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1CCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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